molecular formula C4H7O3- B1233784 (R)-3-hydroxybutyrate

(R)-3-hydroxybutyrate

Cat. No.: B1233784
M. Wt: 103.1 g/mol
InChI Key: WHBMMWSBFZVSSR-GSVOUGTGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-hydroxybutyrate is the conjugate base of (R)-3-hydroxybutyric acid. It has a role as a human metabolite. It is a conjugate base of a (R)-3-hydroxybutyric acid. It is an enantiomer of a (S)-3-hydroxybutyrate.

Properties

Molecular Formula

C4H7O3-

Molecular Weight

103.1 g/mol

IUPAC Name

(3R)-3-hydroxybutanoate

InChI

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m1/s1

InChI Key

WHBMMWSBFZVSSR-GSVOUGTGSA-M

SMILES

CC(CC(=O)[O-])O

Isomeric SMILES

C[C@H](CC(=O)[O-])O

Canonical SMILES

CC(CC(=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Copolymers of beta-hydroxybutyrate and beta-hydroxyvalerate containing 30 mole percent beta-hydroxyvalerate were prepared by repeating the process of Example II with the exception that the dry racemic beta-butyrolactone employed was replaced by a mixture containing 30 mole percent of dry racemic beta-valerolactone with 70 mole percent racemic beta-butyrolactone. The resulting copolymer was a mixture of stereoregular and stereoirregular copolymers containing 30 mole percent beta-hydroxyvalerate as shown by NMR. The number average molecular weight of this copolymer was 20,000 as determined by GPC and the melting point was 120° C.
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racemic beta-valerolactone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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